5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone
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Overview
Description
5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone class. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a pyridazinone core with a 4-chlorobenzoyl group attached to a piperazine ring, which is further connected to a phenyl group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Piperazine Ring: The piperazine ring is incorporated through nucleophilic substitution reactions, where a piperazine derivative reacts with the pyridazinone intermediate.
Addition of the 4-Chlorobenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents such as thionyl chloride (SOCl₂) are typical for substitution reactions.
Major Products
Oxidation: Phenolic derivatives and quinones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the development of new drugs due to its potential antimicrobial and anticancer activities. It can serve as a lead compound in drug discovery programs aimed at finding treatments for infectious diseases and cancer.
Medicine
In medicine, derivatives of this compound are being investigated for their anti-inflammatory and analgesic properties. They may offer new therapeutic options for conditions such as arthritis and chronic pain.
Industry
Industrially, the compound can be used in the development of agrochemicals and other specialty chemicals. Its derivatives may serve as active ingredients in pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain. Additionally, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
Zardaverine: An anti-platelet agent with a similar pyridazinone core.
Emorfazone: An anti-inflammatory agent also based on the pyridazinone structure.
Pyridaben: A herbicide that shares the pyridazinone scaffold.
Uniqueness
What sets 5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone apart is its specific combination of functional groups, which confer unique biological activities. The presence of the 4-chlorobenzoyl and piperazine moieties enhances its pharmacological profile, making it a versatile compound for various applications in medicinal chemistry and beyond.
Properties
IUPAC Name |
4-[4-(4-chlorobenzoyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c22-17-8-6-16(7-9-17)21(28)26-12-10-25(11-13-26)18-14-19(27)23-24-20(18)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLHVBIGPHXKLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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